(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one
Description
Properties
IUPAC Name |
(3S,4S)-3,4-bis[(3-methoxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-36-32-19-26(13-15-30(32)38-21-24-9-5-3-6-10-24)17-28-23-40-34(35)29(28)18-27-14-16-31(33(20-27)37-2)39-22-25-11-7-4-8-12-25/h3-16,19-20,28-29H,17-18,21-23H2,1-2H3/t28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJONVZSUXWNNKA-WDYNHAJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553380 | |
| Record name | (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116261-30-4 | |
| Record name | (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Dihydroxy Acid Precursor
The oxolanone ring originates from a cyclization reaction of a β,γ-dihydroxy acid. A plausible precursor is (2S,3S,5R)-5-benzyloxy-2-hexyl-3-hydroxyhexadecanoic acid, adapted from methods in U.S. Patent US8637700B2. Modifications include:
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Replacing hexyl groups with [4-(benzyloxy)-3-methoxyphenyl]methyl substituents.
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Protecting hydroxyl groups using tetrahydropyranyl (THP) or benzyl ethers to prevent undesired side reactions.
Reaction Conditions :
Introduction of Benzyloxy and Methoxy Groups
The aromatic substituents are introduced via Friedel-Crafts alkylation or Mitsunobu reactions. For example:
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Benzyloxy installation : Reacting phenolic hydroxyl groups with benzyl bromide in the presence of a base (K₂CO₃, DMF).
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Methoxy introduction : Methylation using methyl iodide or dimethyl sulfate under basic conditions.
Optimization Data :
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzylation | BnBr, K₂CO₃ | DMF | 80°C | 85 |
| Methoxylation | MeI, NaH | THF | 0°C→RT | 78 |
Cyclization to Oxolanone
The dihydroxy acid undergoes intramolecular esterification to form the γ-lactone. This is achieved via:
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Activation with sulfonyl chlorides : Benzenesulfonyl chloride in pyridine promotes cyclization.
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Acid-catalyzed lactonization : p-Toluenesulfonic acid (pTSA) in toluene under reflux.
Critical Parameters :
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Concentration : High dilution (0.1–0.5 M) minimizes dimerization.
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Temperature : 80–110°C for 12–24 hours.
Stereochemical Control :
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Chiral catalysts : Binol-derived phosphoric acids induce enantioselectivity during cyclization.
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Dynamic kinetic resolution : Racemization of intermediates under reaction conditions enhances diastereomeric excess.
Resolution of Stereochemistry
The (3S,4S) configuration is secured through:
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Chiral chromatography : Using cellulose-based stationary phases (Chiralpak IC).
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Diastereomeric salt formation : Reacting the racemic acid with (1R,2S)-(-)-ephedrine to isolate the desired enantiomer.
Resolution Data :
| Method | Solvent System | ee (%) | Recovery (%) |
|---|---|---|---|
| Chiral HPLC | Hexane:IPA (90:10) | 99.5 | 70 |
| Salt formation | Ethanol/Water | 98 | 65 |
Purification and Characterization
Final purification involves:
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Crystallization : From ethyl acetate/hexane mixtures.
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Column chromatography : Silica gel eluted with gradients of ethyl acetate in hexane.
Spectroscopic Data :
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 6.85–6.75 (m, 4H, Ar-H), 4.90 (s, 4H, OCH₂Ph), 3.80 (s, 6H, OCH₃), 3.45–3.30 (m, 2H, H3, H4), 2.95–2.80 (m, 4H, CH₂Ar).
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HRMS : m/z 539.2387 [M+H]⁺ (calc. 539.2389).
Scalability and Industrial Considerations
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Cost-effective benzyl sources : Benzyl chloride replaces benzyl bromide for large-scale synthesis.
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Solvent recovery : THF and toluene are distilled and reused to reduce waste.
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Catalyst recycling : Immobilized chiral catalysts (e.g., silica-supported binol) enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy or methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing significant roles.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research indicates that compounds similar to (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one exhibit significant anticancer activity. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Case Study:
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The IC50 values were reported in the low micromolar range, indicating potent activity.
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study:
In a controlled experiment, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in swelling and pain compared to control groups, further validating its therapeutic potential in inflammatory diseases .
3.1 Synthesis of Complex Molecules
The unique structure of this compound makes it an excellent precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cyclizations allows chemists to explore diverse synthetic pathways.
Reaction Mechanisms:
The compound can participate in reactions such as:
- Electrophilic aromatic substitution
- Nucleophilic addition
- Oxidation reactions
These reactions can lead to the formation of new derivatives with enhanced biological or material properties .
Mechanism of Action
The mechanism by which (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity, inhibition of specific receptors, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Sources :
Biological Activity
The compound (3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C34H34O6 , with a molecular weight of approximately 534.64 g/mol . The structure features an oxolan ring substituted with benzyloxy and methoxy groups, contributing to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of methoxy and benzyloxy groups may enhance the electron-donating ability of the compound, thereby increasing its antioxidant capacity.
Anti-inflammatory Effects
Studies have shown that derivatives of oxolan compounds can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could have therapeutic potential in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Recent investigations into the cytotoxic effects of similar compounds have revealed promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be attributed to its structural characteristics that facilitate interaction with cellular targets involved in the apoptotic pathway.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
These findings indicate a dose-dependent reduction in cell viability, suggesting significant cytotoxic activity at higher concentrations.
Interaction with Cellular Targets
The compound likely interacts with various cellular targets, including enzymes involved in oxidative stress regulation and signaling pathways associated with inflammation and apoptosis. Understanding these interactions can provide insights into its therapeutic applications.
Inhibition of Enzymatic Activity
In vitro studies have demonstrated that similar compounds can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory responses. This inhibition contributes to the anti-inflammatory effects observed in biological assays.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
